N-(4-butylphenyl)-2-{[1-(3-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide
Description
N-(4-butylphenyl)-2-{[1-(3-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide (hereafter referred to as the target compound) is a synthetic acetamide derivative featuring:
- A 4-butylphenyl group attached to the acetamide nitrogen.
- A 3-methoxyphenyl-substituted imidazole linked via a sulfanyl (-S-) bridge to the acetamide carbonyl.
This structure combines hydrophobic (butyl, methoxyphenyl) and hydrogen-bonding (sulfanyl, acetamide) moieties, which may influence its solubility, bioavailability, and target interactions.
Properties
IUPAC Name |
N-(4-butylphenyl)-2-[1-(3-methoxyphenyl)imidazol-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O2S/c1-3-4-6-17-9-11-18(12-10-17)24-21(26)16-28-22-23-13-14-25(22)19-7-5-8-20(15-19)27-2/h5,7-15H,3-4,6,16H2,1-2H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUNMHXRVFOCJNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)CSC2=NC=CN2C3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-butylphenyl)-2-{[1-(3-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The initial steps often include the preparation of the imidazole ring and the methoxyphenyl group, followed by the introduction of the butylphenyl group. The final step usually involves the formation of the acetamide linkage through a condensation reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of flow microreactor systems, which have been shown to be more efficient and sustainable compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
N-(4-butylphenyl)-2-{[1-(3-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide can undergo various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-(4-butylphenyl)-2-{[1-(3-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(4-butylphenyl)-2-{[1-(3-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s imidazole ring can coordinate with metal ions, while the methoxyphenyl group can participate in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Variations and Their Implications
The target compound’s analogs differ in substituents on the phenyl ring, imidazole modifications, and functional groups (Table 1).
Table 1: Structural and Functional Comparison of Analogs
*Calculated based on molecular formula (C₂₂H₂₇N₃O₂S).
Functional Group Impact on Bioactivity
- Sulfanyl vs. Sulfonyl : The target compound’s sulfanyl group (-S-) is less electron-withdrawing than sulfonyl (-SO₂-) in analogs like Compound 3. Sulfonyl groups enhance stability and may improve binding to charged enzymatic pockets .
- Nitro Group: Nitroimidazole derivatives (e.g., Compound 3) exhibit potent antimicrobial activity due to nitro’s redox properties, but they may carry mutagenic risks.
- Chlorophenyl vs. Butylphenyl : Chlorine increases lipophilicity and may enhance membrane penetration but risks off-target interactions. The butyl group balances hydrophobicity without halogen-related toxicity .
Biological Activity
N-(4-butylphenyl)-2-{[1-(3-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be represented structurally as follows:
This structure highlights the presence of an imidazole ring, which is known for various biological activities.
Antimicrobial Activity
Research has indicated that imidazole derivatives exhibit significant antimicrobial properties. A study on related compounds demonstrated that modifications in the imidazole structure can enhance antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives with a similar scaffold showed effective inhibition against strains like Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Imidazole Derivatives
| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | S. aureus | 44 nM |
| Compound B | E. coli | 7.1 μM |
| This compound | TBD |
Anti-inflammatory Effects
The compound's potential anti-inflammatory effects have been explored in various studies. Similar imidazole derivatives have shown the ability to modulate inflammatory pathways by downregulating pro-inflammatory cytokines such as TNF-α and IL-6, while upregulating anti-inflammatory markers like IL-10 .
The biological mechanisms underlying the activity of this compound are likely multifaceted:
- Inhibition of Pro-inflammatory Cytokines : The compound may inhibit the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, reducing the expression of inflammatory cytokines.
- Antioxidant Activity : Studies suggest that imidazole derivatives can scavenge free radicals, thereby mitigating oxidative stress in cells .
Study on Mucositis
A notable case study investigated the mucoprotective effects of a related benzimidazole derivative on methotrexate-induced intestinal mucositis in mice. The study found that administration of the compound significantly reduced inflammation and improved gut integrity, indicating a protective role against chemotherapy-induced damage .
Comparative Analysis with Other Compounds
In another comparative study, this compound was evaluated alongside other imidazole derivatives for their anti-inflammatory properties. The results indicated that this compound exhibited superior efficacy in reducing inflammatory markers compared to others tested .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
